5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a sulfonamide group, and a methoxy group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of multiple ring systems. The triazolo[4,3-b]pyridazine ring, in particular, is a heterocyclic compound that can form specific interactions with different target receptors .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the sulfonamide group might undergo hydrolysis, and the triazolo[4,3-b]pyridazine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For instance, the presence of the sulfonamide and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Anti-Asthmatic and Respiratory Diseases
Studies on compounds with similar structures to the specified chemical have demonstrated significant anti-asthmatic activity. For instance, research on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines has shown these compounds to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal efficacy of triazolo[4,3-b]pyridazine derivatives. A study synthesizing new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines exhibited variable and modest activities against clinically isolated strains of bacteria and fungi (Prasanna Kumara et al., 2013). Another research on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus (Hassan, 2013).
Anti-HIV and Anticancer Activities
Research on 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides has demonstrated moderate to fairly high anti-HIV activity and moderate anticancer activity, suggesting their potential as therapeutic agents against HIV and cancer (Brzozowski, 1998).
Anticonvulsant Properties
Compounds such as 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated for their potential as anticonvulsants, with some demonstrating promising results (Wagle et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-24(30(27,28)16-9-13(20)5-6-15(16)29-2)14-10-25(11-14)18-8-7-17-21-22-19(12-3-4-12)26(17)23-18/h5-9,12,14H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRRPPRINUPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=C(C=CC(=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.